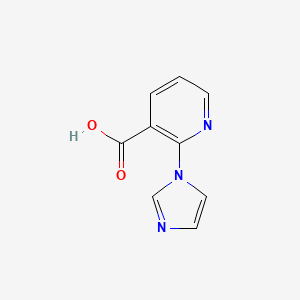

2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

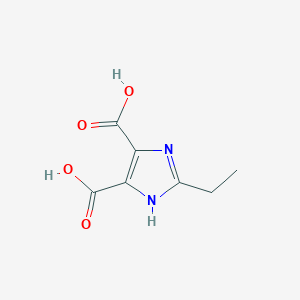

“2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as imidazopyridines . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of “this compound” involves several steps. Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring attached to a pyridine ring via a single bond . The InChI code for this compound is 1S/C9H7N3O2/c13-9(14)7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve various mechanisms. For example, the reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 189.17 .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization Reactions Experimental and theoretical studies have focused on the functionalization reactions of related heterocyclic compounds. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides via reaction with diaminopyridines has been reported, alongside the formation of imidazo[4,5-b]pyridine derivatives under specific conditions. These reactions are instrumental in synthesizing a variety of compounds for further application in chemical research (Yıldırım et al., 2005).

Advancements in Continuous Flow Synthesis Recent advancements include the development of a continuous flow synthesis for highly functionalized imidazo[1,2-a] heterocycles. This method offers a significant improvement over traditional in-flask synthesis methods by utilizing a two microreactor, multistep continuous flow process. This technique allows for the efficient synthesis of complex heterocycles, including potential pharmaceutical intermediates (Herath et al., 2010).

N-Heterocyclic Carbenes and Coordination Chemistry The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes. These carbenes have been synthesized and characterized, showing potential applications in coordination chemistry and catalysis (Alcarazo et al., 2005).

Anticorrosive Properties In the field of materials science, research has investigated the anticorrosive properties of compounds related to 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid. These studies have found effective corrosion inhibitors for mild steel in acidic media, indicating potential applications in protecting metal surfaces (Zhang et al., 2018).

Wirkmechanismus

Target of Action

2-Imidazol-1ylnicotinic acid, also known as 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid, is a compound that interacts with various targets. The primary targets include enzymes such as Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Nitric oxide synthase, inducible . These enzymes play crucial roles in various biological processes, including amino acid metabolism, nucleotide biosynthesis, and nitric oxide synthesis .

Mode of Action

The compound’s interaction with its targets involves binding to the active sites of these enzymes, potentially altering their function . .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the interaction with Monomeric sarcosine oxidase can influence the metabolism of secondary amino acids . The compound’s interaction with Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase can affect the biosynthesis of purines

Pharmacokinetics

Imidazole, a related compound, is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of 2-Imidazol-1ylnicotinic acid.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . It is plausible that 2-Imidazol-1ylnicotinic acid may have similar effects, but this requires further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Imidazol-1ylnicotinic acid. For instance, environmental exposures can affect the epigenome of the developing organism, modifying disease risk later in life . Additionally, the compound’s action can be influenced by factors such as pH and temperature, which can affect its solubility and stability .

Eigenschaften

IUPAC Name |

2-imidazol-1-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVAQGOCBYJSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954580-80-4 |

Source

|

| Record name | 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)

![N-(2-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2825732.png)

![(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825743.png)